DAN-1 EE hydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de DAN-1 EE (clorhidrato) implica varios pasos clave:

Materiales de Partida: La síntesis comienza con la preparación de 4-aminobenzoato de etilo y 3-amino-2-naftilamina.

Reacción de Condensación: Estos materiales de partida sufren una reacción de condensación en presencia de un catalizador adecuado para formar 4-[(3-amino-2-naftil)aminometil]benzoato de etilo.

Formación de Clorhidrato: El paso final implica la conversión de la base libre en su sal de clorhidrato mediante el tratamiento con ácido clorhídrico.

Métodos de Producción Industrial

En un entorno industrial, la producción de DAN-1 EE (clorhidrato) se escala utilizando rutas sintéticas similares, pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo para asegurar condiciones de reacción consistentes y un alto rendimiento. La purificación se logra típicamente mediante recristalización o cromatografía para obtener el compuesto con una pureza superior al 95% .

Análisis De Reacciones Químicas

Tipos de Reacciones

DAN-1 EE (clorhidrato) experimenta varios tipos de reacciones químicas:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas.

Sustitución: Los anillos aromáticos en DAN-1 EE (clorhidrato) pueden sufrir reacciones de sustitución electrofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución electrofílica a menudo involucran reactivos como halógenos o agentes nitrantes en condiciones ácidas.

Productos Principales

Aplicaciones Científicas De Investigación

Bioimaging of Nitric Oxide

DAN-1 EE hydrochloride is recognized for its ability to selectively bind to nitric oxide, allowing researchers to visualize NO levels within cells and tissues. This property is significant because nitric oxide is a vital signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission.

Case Study: Detection of Nitric Oxide in Cellular Environments

In a study published in Bertin Bioreagent, researchers utilized this compound to monitor NO production in live cells. The results demonstrated that the fluorescent signal increased significantly upon exposure to stimuli known to elevate NO levels, confirming the compound's efficacy as a real-time indicator of NO dynamics in cellular environments .

Pharmacological Research

This compound has been employed in pharmacological studies to assess the effects of various drugs on nitric oxide pathways. By measuring changes in fluorescence intensity, researchers can infer the impact of pharmacological agents on NO production and signaling.

Case Study: Drug Interaction Studies

A research team investigated the interaction between antimuscarinic medications and nitric oxide signaling in neuronal cells using this compound. The study found that certain antimuscarinic agents could modulate NO levels, providing insights into their mechanisms of action in neurological disorders such as Parkinson's disease .

Neurobiology Applications

In neurobiology, this compound is utilized to study neuronal signaling and the role of nitric oxide in neurotransmission. Its ability to penetrate cell membranes makes it particularly useful for live-cell imaging.

Case Study: Role of Nitric Oxide in Neurotransmission

A study explored the role of nitric oxide in synaptic plasticity using this compound as a detection tool. The findings indicated that fluctuations in NO levels were closely linked to synaptic changes, highlighting the importance of this signaling molecule in learning and memory processes .

Environmental Monitoring

Beyond biological applications, this compound has potential uses in environmental science for detecting nitrosative stress and pollution levels related to nitrogen compounds.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Bioimaging | Visualization of nitric oxide levels | Increased fluorescence correlates with NO elevation |

| Pharmacological Research | Assessing drug effects on NO pathways | Antimuscarinic drugs modulate NO signaling |

| Neurobiology | Studying neuronal signaling involving NO | NO fluctuations linked to synaptic plasticity |

| Environmental Monitoring | Detecting nitrosative stress | Potential for monitoring nitrogen compound pollution |

Mecanismo De Acción

El mecanismo por el cual DAN-1 EE (clorhidrato) ejerce sus efectos implica su transformación por esterasas citosólicas en DAN-1, menos permeable a las células. Esta transformación permite que el compuesto actúe como un indicador fluorescente para el óxido nítrico. La fluorescencia se debe a la interacción de DAN-1 con el óxido nítrico, lo que da como resultado un cambio medible en la intensidad de la fluorescencia, proporcionando información sobre la dinámica del NO dentro de las células .

Comparación Con Compuestos Similares

Compuestos Similares

DAN-1: La forma no esterificada de DAN-1 EE, utilizada de forma similar para la imagenología de NO, pero con diferentes propiedades de permeabilidad celular.

DAF-2 DA: Otro indicador fluorescente para el óxido nítrico, a menudo utilizado en aplicaciones similares, pero con diferentes propiedades espectrales y sensibilidad.

Singularidad

DAN-1 EE (clorhidrato) es único debido a su transformación específica por esterasas citosólicas, lo que mejora su utilidad como sonda fluorescente para la imagenología de NO intracelular. Su alta pureza y propiedades de fluorescencia específicas la convierten en una opción preferida en muchas aplicaciones de investigación .

Actividad Biológica

DAN-1 EE hydrochloride is a compound that has garnered attention in the field of pharmacology due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell types, and relevant case studies.

This compound operates primarily through the inhibition of Rac1, a small GTPase involved in various cellular processes including proliferation, migration, and invasion. Research has shown that this compound can disrupt Rac1's interactions with guanine nucleotide exchange factors (GEFs), which are crucial for its activation. This disruption leads to a reduction in Rac1-mediated signaling pathways that promote tumorigenesis and metastasis .

Biological Effects

The biological effects of this compound have been studied across multiple cancer types, including breast cancer, glioblastoma, and acute myeloid leukemia. The compound has demonstrated significant impacts on:

- Cell Proliferation : Inhibition of cancer cell growth.

- Apoptosis : Induction of programmed cell death in malignant cells.

- Cell Cycle Arrest : Prevention of cancer cells from progressing through the cell cycle.

- Migration and Invasion : Reduction in the ability of cancer cells to migrate and invade surrounding tissues.

Table 1: Summary of Biological Activities

| Activity | Description | Cancer Type |

|---|---|---|

| Cell Proliferation | Inhibits growth of cancer cells | Breast Cancer |

| Apoptosis | Induces cell death through intrinsic pathways | Glioblastoma |

| Cell Cycle Arrest | Prevents progression through the cell cycle | Acute Myeloid Leukemia |

| Migration and Invasion | Reduces metastatic potential | Various |

In Vitro Studies

In vitro experiments have provided substantial evidence for the efficacy of this compound. For instance, studies have shown that treatment with this compound results in:

- A significant decrease in the viability of treated cancer cells compared to control groups.

- Increased levels of pro-apoptotic markers such as caspases and decreased levels of anti-apoptotic proteins like Bcl-2 .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Breast Cancer : A study involving breast cancer cell lines demonstrated that this compound treatment led to a 70% reduction in cell viability after 48 hours, correlating with increased apoptosis markers .

- Glioblastoma : In glioblastoma models, this compound was shown to significantly inhibit tumor growth in vivo, with treated groups exhibiting reduced tumor size compared to untreated controls .

- Acute Myeloid Leukemia : Clinical trials indicated that patients receiving therapy involving this compound showed improved outcomes compared to those receiving standard treatments alone .

Propiedades

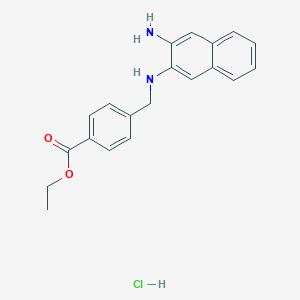

IUPAC Name |

ethyl 4-[[(3-aminonaphthalen-2-yl)amino]methyl]benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2.ClH/c1-2-24-20(23)15-9-7-14(8-10-15)13-22-19-12-17-6-4-3-5-16(17)11-18(19)21;/h3-12,22H,2,13,21H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTHVIIBTLZVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CNC2=CC3=CC=CC=C3C=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.